molecular formula C19H19NO B142090 3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine CAS No. 119357-34-5

3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine

Cat. No. B142090
CAS RN: 119357-34-5
M. Wt: 277.4 g/mol
InChI Key: LLJKLSASLJIYAO-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine, or NPP, is a synthetic compound with a variety of applications in scientific research. It is a versatile compound with many potential uses, and its effects can be studied in a range of different contexts.

Scientific Research Applications

Use in Proteomics Research

“rac N-Didemethyl Dapoxetine” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify potential drug targets, and understand the complex biological processes at the protein level.

Role in Antidepressant Medication

This compound is a racemic metabolite of Dapoxetine , which is a selective serotonin reuptake inhibitor (SSRI) antidepressant. SSRIs are a class of drugs that are typically used as antidepressants in the treatment of major depressive disorder and anxiety disorders.

Potential Therapeutic Agent for Ischemic Stroke

Research has shown that Dapoxetine, a related compound, can prevent neuronal damage and improve functional outcomes in a model of ischemic stroke . It does this through the modulation of inflammation and oxidative stress. Given the structural similarity, “rac N-Didemethyl Dapoxetine” may also have potential therapeutic applications in this area.

Use in Synthesis of New Compounds

The compound “3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine” is used in the synthesis of new compounds . For instance, it is used in the synthesis of “(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride”, a related compound with its own set of applications.

Role in Antifungal Research

A study has shown that 1,2,3-triazoles derived from naphthols, which could potentially include “3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine”, have been evaluated for their antifungal, antioxidant, and antitubercular activities . This suggests that the compound could have potential applications in antifungal research.

Potential Use in Drug Design and Discovery

The triazole moiety, which could potentially be derived from “3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine”, has received great attention in drug design and discovery . The triazole has two H-bond acceptors and is capable of interacting with biomolecular targets through H-bonding, π–π stacking, and dipole interaction . This makes it a valuable component in the design of new therapeutic agents.

properties

IUPAC Name

3-naphthalen-1-yloxy-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c20-18(16-8-2-1-3-9-16)13-14-21-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJKLSASLJIYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Naphthalen-1-yloxy)-1-phenylpropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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